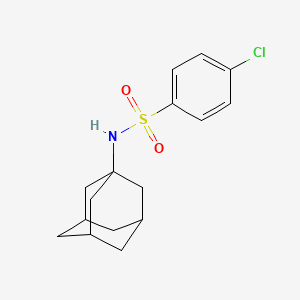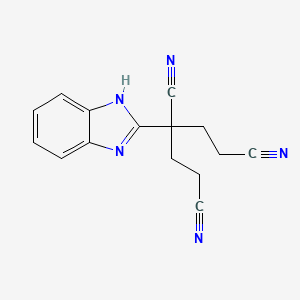![molecular formula C23H22ClNO3 B5020939 [3-Methyl-4-(5-morpholin-4-ylpenta-1,3-diynyl)phenyl] benzoate;hydrochloride](/img/structure/B5020939.png)
[3-Methyl-4-(5-morpholin-4-ylpenta-1,3-diynyl)phenyl] benzoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-Methyl-4-(5-morpholin-4-ylpenta-1,3-diynyl)phenyl] benzoate;hydrochloride: is a complex organic compound with a unique structure that combines a benzoate ester with a morpholine derivative
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-Methyl-4-(5-morpholin-4-ylpenta-1,3-diynyl)phenyl] benzoate;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the morpholine group and the benzoate ester. Common reagents used in these reactions include alkynes, halides, and morpholine. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of N-alkylated morpholine derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it is studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of [3-Methyl-4-(5-morpholin-4-ylpenta-1,3-diynyl)phenyl] benzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Key pathways involved include the PI3K-AKT and MAPK signaling pathways, which play crucial roles in cell proliferation and survival.
類似化合物との比較
Benzylamine: A simpler amine with a benzyl group, used in organic synthesis and as a precursor in pharmaceutical production.
Palladium(II) acetate: A palladium compound used as a catalyst in organic reactions, particularly in cross-coupling reactions.
Uniqueness: [3-Methyl-4-(5-morpholin-4-ylpenta-1,3-diynyl)phenyl] benzoate;hydrochloride is unique due to its combination of a benzoate ester and a morpholine derivative, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
[3-methyl-4-(5-morpholin-4-ylpenta-1,3-diynyl)phenyl] benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3.ClH/c1-19-18-22(27-23(25)21-9-4-2-5-10-21)12-11-20(19)8-6-3-7-13-24-14-16-26-17-15-24;/h2,4-5,9-12,18H,13-17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHJJHXAMWGZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2)C#CC#CCN3CCOCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-methylphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5020864.png)
![N-[4-(3,4-dimethoxybenzylidene)-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B5020868.png)

![(5E)-3-methyl-5-[(5-phenylsulfanylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5020890.png)




![3-[(4-Methylbenzyl)sulfanyl]-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5020923.png)
![N-butyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5020931.png)
![11-Benzyl-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5020932.png)

![N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B5020952.png)
